molecular formula C13H9BrF3NO B2652016 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline CAS No. 565193-16-0

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2652016
CAS No.: 565193-16-0
M. Wt: 332.12
InChI Key: TVNUQAGFIPEJFE-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline (CAS 565193-16-0) is a high-value aromatic amine building block in organic synthesis and antimicrobial research. This compound features a bromophenoxy moiety and an electron-withdrawing trifluoromethyl group on its aniline core, a combination known to enhance biological activity and optimize pharmacokinetic properties in drug candidates . With a molecular formula of C13H9BrF3NO and a molecular weight of 332.12, it is a key intermediate for constructing more complex molecules . This aniline derivative is primarily used in pharmaceutical research and development. It serves as a crucial precursor in the synthesis of novel heterocyclic compounds, such as dihydropyrrol-2-ones, which are being actively investigated for their potent activity against multidrug-resistant pathogens . The strategic inclusion of both bromine and trifluoromethyl groups is a common tactic in medicinal chemistry to improve a molecule's lipid permeability, metabolic stability, and binding affinity to biological targets . Research highlights the particular importance of the trifluoromethyl group in developing next-generation antimicrobial agents to combat chronic wound infections, including those caused by Staphylococcus aureus and Candida species . FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant Safety Datasheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(4-bromophenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNUQAGFIPEJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-bromophenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₁₃H₁₀BrF₃NO 334.13 2-Bromophenoxy, 5-CF₃
2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline Not provided C₁₃H₁₀ClF₃NO 289.67 2-Chlorophenoxy, 5-CF₃
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 2-F, 5-CF₃
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 904253-69-6 C₇H₄BrF₄N 274.01 4-Br, 2-F, 5-CF₃

Biological Activity

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a bromophenoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, related research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrF₃NO. The presence of the bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.76Induction of apoptosis via caspase activation
U-937 (Monocytic Leukemia)1.47Inhibition of cell proliferation
CEM-13 (T-Cell Leukemia)0.11Disruption of cellular signaling pathways

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity, potentially leading to stronger interactions with biological targets .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, flow cytometry assays indicated that treatment with this compound leads to a dose-dependent increase in apoptotic cell death in MCF-7 cells .
  • Antimicrobial Efficacy : A comparative study on similar compounds revealed that those with bromine and fluorine substituents displayed enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests a potential for developing new antibiotics based on the structural framework of this compound .
  • Molecular Docking Studies : Computational modeling has provided insights into the binding affinities of this compound with various biological targets, indicating strong hydrophobic interactions that could be pivotal for its biological activity .

Q & A

Q. How can this compound serve as a precursor for kinase inhibitors?

  • Methodological Answer :
  • Scaffold Functionalization : Attach heterocyclic moieties (e.g., pyridazine) to mimic ATP-binding pockets .
  • Biological Assays : Test derivatives against cancer cell lines to assess IC₅₀ values and selectivity .

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